molecular formula C24H47ClO2 B15277596 tert-Butyl 20-chloroicosanoate

tert-Butyl 20-chloroicosanoate

Cat. No.: B15277596
M. Wt: 403.1 g/mol
InChI Key: MMTLWULODYLTGD-UHFFFAOYSA-N
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Description

tert-Butyl 20-chloroicosanoate is an organic compound with the molecular formula C24H47ClO2 and a molecular weight of 403.08 g/mol . This compound is a derivative of icosanoic acid, featuring a tert-butyl ester group and a chlorine atom at the 20th carbon position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 20-chloroicosanoate typically involves the esterification of icosanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

tert-Butyl 20-chloroicosanoate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 20-chloroicosanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants .

Mechanism of Action

The mechanism of action of tert-Butyl 20-chloroicosanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s chemical properties. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

tert-Butyl 20-chloroicosanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C24H47ClO2

Molecular Weight

403.1 g/mol

IUPAC Name

tert-butyl 20-chloroicosanoate

InChI

InChI=1S/C24H47ClO2/c1-24(2,3)27-23(26)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-25/h4-22H2,1-3H3

InChI Key

MMTLWULODYLTGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCl

Origin of Product

United States

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